molecular formula C10H9BrN2 B2476966 (6-Bromoquinolin-4-yl)methanamine CAS No. 1500836-21-4

(6-Bromoquinolin-4-yl)methanamine

Cat. No.: B2476966
CAS No.: 1500836-21-4
M. Wt: 237.1
InChI Key: PPXGHKUIFVSGPZ-UHFFFAOYSA-N
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Description

(6-Bromoquinolin-4-yl)methanamine is a brominated quinoline derivative featuring a methanamine group at the 4-position of the quinoline ring and a bromine atom at the 6-position. The bromine atom enhances electrophilic reactivity and influences binding interactions with biological targets, while the methanamine group provides a site for functionalization or direct interaction with receptors .

Properties

IUPAC Name

(6-bromoquinolin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXGHKUIFVSGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromoquinolin-4-yl)methanamine typically involves the bromination of quinoline followed by the introduction of the methanamine group. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Atom

The bromine atom at the 6-position serves as a versatile site for nucleophilic and transition metal-catalyzed substitutions:

Palladium-Catalyzed Cross-Coupling

(6-Bromoquinolin-4-yl)methanamine participates in Suzuki-Miyaura and Chan-Lam couplings, enabling aryl or heteroaryl group introductions:

Reaction TypeReagents/ConditionsProduct ExampleYieldSource
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C6-Arylquinolin-4-yl methanamine75–89%
Chan-Lam CouplingAryl boronic acid, Cu(OAc)₂, Et₃N, RT, 48 hr6-(Aryloxy)quinolin-4-yl methanamine89%

These reactions are critical for synthesizing derivatives with enhanced biological activity, such as antimicrobial agents .

Amination

Bromine substitution with amines occurs under palladium catalysis:

  • Example : Reaction with 5-fluoro-1H-indazol-6-amine using Pd(dba)₂ and Xantphos yields 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine, a potent dengue virus inhibitor (EC₅₀ = 0.69 µM) .

Influence of Electronic Effects on Reactivity

Hammett analysis of palladium-mediated reactions reveals that electron-withdrawing groups (e.g., bromine) accelerate transmetallation, the rate-determining step in cross-couplings . Key findings:

Substituent (R)σ ValueRelative Rate (k_rel)
-NO₂0.781.58
-Br0.231.00
-OMe-0.270.72

Bromine’s moderate electron-withdrawing nature balances reactivity and stability, making it ideal for sequential functionalization .

Methanamine Group Modifications

The primary amine at the 4-position undergoes reductive alkylation and acylation:

ReactionReagents/ConditionsApplication
Reductive AlkylationFormaldehyde, NaBH₃CN, MeOHIntroduction of methyl groups
AcylationAcetyl chloride, pyridine, RTSynthesis of amide derivatives

These modifications tune solubility and bioavailability for pharmacological studies .

Biological Activity of Reaction Products

Derivatives synthesized from this compound show marked bioactivity:

Derivative StructureBiological TargetEC₅₀/IC₅₀Source
6-(3-Nitrophenyl)quinolin-4-yl methanamineESBL E. coli12 µg/mL
6-(Indazol-6-yl)quinolin-4-amineDengue virus (DENV)0.69 µM
6-(Isoindolin-1-one)quinolin-4-amineVenezuelan equine encephalitis virus3.6 µM

Comparative Reactivity with Halogenated Analogues

Bromine’s reactivity differs from other halogens in analogous quinolines:

CompoundReaction Rate (k_rel)Key Difference
6-Chloroquinolin-4-yl methanamine0.85Lower bond dissociation energy vs. Br
6-Iodoquinolin-4-yl methanamine1.20Faster oxidative addition in Pd catalysis

Bromine offers a balance between stability and reactivity, avoiding side reactions common with iodine .

Mechanistic Insights

  • Transmetallation-Reductive Elimination : In Pd-catalyzed reactions, bromine substitution proceeds via a transmetallation step (rate-determining), followed by rapid reductive elimination .

  • Solvent Effects : Protic solvents (e.g., MeOH) improve yields in Chan-Lam couplings by stabilizing intermediates .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₉BrN₂
  • Molecular Weight : 237.10 g/mol
  • IUPAC Name : (6-bromoquinolin-4-yl)methanamine
  • Structural Features : The compound features a bromine atom at the 6-position of the quinoline ring and a methanamine group at the 4-position, contributing to its unique chemical reactivity and biological activity.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : Acts as an intermediate for synthesizing more complex organic compounds.
  • Coordination Chemistry : Functions as a ligand in various coordination complexes, enhancing the properties of metal ions.

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Anticancer Activity : In vitro studies demonstrated that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Medicine

The compound is under investigation for its therapeutic potential:

  • Infectious Diseases : Its antimicrobial properties suggest applications in developing new antibiotics.
  • Cancer Treatment : Ongoing research aims to explore its efficacy as an anticancer agent through various mechanisms of action.

Industry

This compound finds applications in:

  • Material Development : Used in creating new polymers and dyes.
  • Pharmaceutical Synthesis : Serves as an intermediate in the development of pharmaceutical compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro assays conducted on MCF-7 breast cancer cells showed that treatment with this compound significantly reduced cell viability by inducing apoptosis. Flow cytometry analysis revealed an increase in apoptotic cells from 5% in the control group to over 30% post-treatment.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
(7-Bromoquinolin-4-yl)methanamineBromine at position 7Potential neuroprotective effects
(6-Chloroquinolin-2-yl)methanamineChlorine instead of bromineAntimicrobial properties
(8-Methylquinolin-2-yl)methanamineMethyl group at position 8Anticancer activity

The unique structural arrangement of this compound enhances its reactivity and biological profile compared to related compounds, making it a valuable candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of (6-Bromoquinolin-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methanamine group can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects .

Comparison with Similar Compounds

(5-Bromopyridin-2-yl)methanamine

  • Structure : Pyridine ring with bromine at position 5 and methanamine at position 2.
  • Activity : Used in anti-mycobacterial agents (e.g., compound 78 in Scheme 4 of ).

Quinoline-3-carboxamide and Quinoline-4-carboxamide

  • Structure: Quinoline with carboxamide groups at positions 3 or 4.
  • Activity: Quinoline-3-carboxamide (23l) exhibits stronger dopamine D3 receptor (D3R) binding (Ki = 85.7 nmol/L) than quinoline-4-carboxamide, which shows reduced activity.
  • Key Difference: The 4-position substituent in (6-Bromoquinolin-4-yl)methanamine (methanamine vs. carboxamide) may improve solubility or alter receptor selectivity compared to carboxamide derivatives .

Thiourea Derivatives of Methanamine Compounds

  • Structure : Aromatic methanamines functionalized with thiourea groups (e.g., tetrazolyl biphenyl derivatives).
  • Activity : Broad-spectrum antibacterial and antifungal activity against Staphylococcus aureus and Candida albicans.
  • Key Difference: The thiourea moiety enhances hydrogen-bonding capacity, which is absent in this compound. This suggests that secondary functionalization of the methanamine group could modulate bioactivity .

(4-Bromophenyl)(phenyl)methanamine

  • Structure : Biphenyl system with bromine and methanamine.
  • Activity: Not explicitly reported, but biphenyl systems are common in CNS drugs due to their ability to cross the blood-brain barrier.

Biological Activity

(6-Bromoquinolin-4-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with synthesis methods, interaction studies, and case studies.

This compound is characterized by the molecular formula C₁₀H₉BrN₂. The presence of a bromine atom at the 6-position and an amine group at the 4-position significantly influences its chemical reactivity and biological activity, making it a valuable subject for research in both synthetic and medicinal chemistry.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Extended-spectrum beta-lactamase (ESBL) producing Escherichia coli

In a study, derivatives of this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 50 mg/mL to 125–250 μg/mL against these pathogens, showcasing its potential as an antibacterial agent .

2. Antiviral Activity

The compound has also shown promise in antiviral applications. A series of derivatives were synthesized and evaluated for their inhibitory effects on influenza virus replication. One derivative achieved an IC50 value of 22.94 µM, indicating significant antiviral activity .

3. Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have reported that certain derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure demonstrated enhanced activity against cancer cells with specific mechanisms of action identified through molecular docking studies .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The bromine substituent may enhance binding affinity to these targets, leading to the observed biological effects.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

  • Chan-Lam Coupling : This method involves the reaction of 6-bromoquinolin-4-ol with aryl boronic acids in the presence of copper acetate.
  • Suzuki-Miyaura Coupling : Utilized to produce various derivatives with enhanced biological activities .
  • Palladium-Catalyzed Reactions : These reactions provide a mild and efficient alternative for synthesizing derivatives with potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against MRSA and ESBL E. coli. The results indicated that certain derivatives exhibited high antibacterial activity, suggesting their potential use in treating resistant bacterial infections .

Case Study 2: Antiviral Screening

In another study focusing on antiviral properties, several derivatives were screened for their ability to inhibit influenza virus replication. The most effective derivative demonstrated significant inhibition rates in vitro, highlighting the compound's potential as an antiviral agent .

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